2-Methylhexyl acrylate
Description
Properties
CAS No. |
45019-22-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methylhexyl prop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-9(3)8-12-10(11)5-2/h5,9H,2,4,6-8H2,1,3H3 |
InChI Key |
LWZNQGJGMBRAII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylhexyl acrylate can be synthesized through the esterification of acrylic acid with 2-methylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or methanesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves reactive distillation, where the esterification reaction and the separation of the product occur simultaneously. This method enhances the efficiency of the process and ensures a high yield of the desired ester. Hydroquinone is commonly added as a polymerization inhibitor to prevent unwanted polymerization during the production process .
Chemical Reactions Analysis
Polymerization Reactions
2-EHA undergoes free-radical polymerization to form homopolymers and copolymers. Its long alkyl chain imparts flexibility, low glass transition temperature ( ), and hydrophobic properties to the resulting polymers.
Homopolymerization
-
Free Radical Polymerization (FRP):
Conventional FRP of 2-EHA in bulk or solution (using benzoyl peroxide as an initiator) achieves high conversion () within 15 minutes but yields broad molecular weight distributions () due to uncontrolled chain propagation . -
Controlled Radical Polymerization:
Atom transfer radical polymerization (ATRP) and reverse ATRP (RATRP) enable better control over molecular weight and polydispersity:
Copolymerization
2-EHA readily copolymerizes with monomers such as methyl methacrylate (MMA), styrene, and acrylic acid (AA), modifying polymer properties like and adhesion. Key reactivity ratios () are:
| Monomer (M₂) | (2-EHA) | (M₂) |
|---|---|---|
| Styrene | 0.26 | 0.94 |
| MMA | 0.53 | 1.80 |
| Vinyl acetate | 12.43 | 0.05 |
Copolymers with AA exhibit enhanced shear resistance in adhesives due to hydrogen bonding .
Addition Reactions
The acrylate group in 2-EHA participates in Michael additions and cross-linking reactions:
-
Cross-Linking:
Symmetrical (e.g., divinylbenzene) and nonsymmetrical cross-linkers (e.g., allyl methacrylate) influence gel content and sol molecular weight. Miniemulsion polymerization with nonsymmetrical cross-linkers achieves decoupled control over gel fraction (up to 90%) and sol .
Biodegradation
2-EHA undergoes rapid biodegradation in environmental matrices:
-
Aerobic Conditions: 93% degradation in 7 days (OECD 301E test) .
-
Mechanism: Hydrolysis of the ester bond followed by β-oxidation of the alkyl chain .
Reactivity with Oxidants
2-EHA forms explosive mixtures with air above and reacts violently with strong oxidants (e.g., peroxides), necessitating stabilizers like MEHQ (15 ppm) during storage .
Scientific Research Applications
2-Methylhexyl acrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biomedical materials, such as hydrogels and drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
Mechanism of Action
The primary mechanism of action of 2-Methylhexyl acrylate involves its ability to undergo polymerization. The double bond in the acrylate group is highly reactive and can form long polymer chains in the presence of initiators. This polymerization process is the basis for its use in the production of various polymeric materials. The molecular targets and pathways involved in its action are primarily related to the formation of covalent bonds between monomer units, leading to the creation of high molecular weight polymers .
Comparison with Similar Compounds
2-Hydroxyethyl Acrylate (CAS 818-61-1)
- Molecular Formula : C₅H₈O₃; molar mass: 116.12 g/mol.
- Key Differences: Contains a hydroxyl (-OH) group, making it more hydrophilic (water solubility: ~100 g/L) compared to 2-EHA’s hydrophobicity . Reactivity: Undergoes addition reactions with inorganic/organic compounds, enabling cross-linking in polymers. Used in UV-curable resins and biomedical hydrogels . Safety: Higher acute toxicity (LD₅₀ oral, rat: 530 mg/kg) and requires stringent skin/eye protection due to corrosive properties .
Ethyl 2-(Hydroxymethyl)acrylate (CAS 10029-04-6)
Glycidyl Methacrylate (CAS 106-91-2)
- Molecular Formula : C₇H₁₀O₃; molar mass: 142.15 g/mol.
- Key Differences: Contains an epoxide group, enabling covalent cross-linking in epoxy resins and coatings. Unlike 2-EHA, it is used in dental composites and photoresists .
Methyl Methacrylate (CAS 80-62-6)
- Molecular Formula : C₅H₈O₂; molar mass: 100.12 g/mol.
- Key Differences :
Comparative Data Table
| Property | 2-Ethylhexyl Acrylate | 2-Hydroxyethyl Acrylate | Glycidyl Methacrylate | Methyl Methacrylate |
|---|---|---|---|---|
| Molecular Formula | C₁₁H₂₀O₂ | C₅H₈O₃ | C₇H₁₀O₃ | C₅H₈O₂ |
| Molar Mass (g/mol) | 184.28 | 116.12 | 142.15 | 100.12 |
| Boiling Point (°C) | 215–219 | 210–215 | 189–191 | 100–101 |
| Water Solubility | 0.1 g/L | ~100 g/L | 1.5 g/L | 15 g/L |
| Key Application | Pressure-sensitive adhesives | UV-curable resins | Epoxy coatings | Acrylic glass |
| Toxicity (LD₅₀, rat) | 4435 mg/kg (oral) | 530 mg/kg (oral) | 1230 mg/kg (oral) | 7872 mg/kg (oral) |
| Stabilizer | MEHQ (10–20 ppm) | MEHQ (0.03%) | Phenothiazine | Hydroquinone |
| Regulatory Status | IARC 2B | Not classified | IARC 2B | IARC 3 |
Research Findings and Industrial Relevance
- 2-Ethylhexyl Acrylate : Dominates in latex paints and adhesives due to its balance of flexibility and durability. Environmental studies show moderate soil mobility and rapid biodegradation, minimizing ecological persistence .
- Hydroxy-Functional Acrylates (e.g., 2-Hydroxyethyl Acrylate): Critical in hydrogel synthesis but require advanced PPE (e.g., chemical goggles, full-body suits) due to higher dermal toxicity .
- Epoxy-Bearing Acrylates (e.g., Glycidyl Methacrylate): Valued in electronics encapsulation but face regulatory scrutiny over occupational exposure limits .
Biological Activity
2-Methylhexyl acrylate (2-MHA) is an acrylate ester derived from acrylic acid and 2-methylhexanol. It is primarily used in the production of polymers and copolymers for coatings, adhesives, and sealants. Understanding the biological activity of 2-MHA is crucial for assessing its safety and potential health impacts, particularly in occupational settings where exposure may occur.
- Chemical Formula : C10H18O2
- Molecular Weight : 170.25 g/mol
- Appearance : Clear, colorless liquid with a characteristic odor.
- Solubility : Insoluble in water but soluble in organic solvents.
Acute Toxicity
Studies have shown that 2-MHA exhibits low acute toxicity in laboratory animals. The oral LD50 (lethal dose for 50% of the population) in rats is reported to be greater than 5000 mg/kg, indicating a relatively low risk of acute toxicity through ingestion .
Chronic Toxicity and Carcinogenicity
Chronic exposure studies have been conducted to evaluate the carcinogenic potential of 2-MHA. In dermal carcinogenicity studies using mice, it was found that high concentrations of 2-MHA caused skin irritation and led to the development of neoplastic lesions, including papillomas and carcinomas . However, lower concentrations did not show a significant increase in tumor incidence, suggesting a dose-dependent relationship.
Metabolism and Excretion
The metabolism of 2-MHA involves hydrolysis to form 2-methylhexanol and acrylic acid. These metabolites are further processed by the liver, with excretion primarily occurring through urine as thioether conjugates . Studies indicate that exposure leads to depletion of non-protein sulfhydryl (SH) groups in tissues, which may contribute to its toxicological effects .
Dermal Exposure Study
In a significant study, C3H/HeJ mice were treated with varying concentrations of 2-MHA applied to the skin. Results indicated that while high concentrations resulted in chronic skin damage and increased tumor incidence, lower concentrations did not produce significant neoplastic changes . This highlights the importance of concentration in assessing the risk associated with dermal exposure.
Inhalation Studies
Inhalation studies revealed that exposure to high concentrations led to respiratory irritation and systemic effects, including changes in liver function markers. The study indicated a dose-dependent decrease in non-protein SH groups in the liver and blood following exposure .
Biological Activity Summary Table
| Biological Activity | Findings |
|---|---|
| Acute Toxicity | LD50 > 5000 mg/kg (oral) |
| Chronic Toxicity | Skin irritation; dose-dependent tumorigenicity |
| Metabolism | Hydrolysis to 2-methylhexanol and acrylic acid |
| Excretion | Primarily via urine as thioether conjugates |
| Dermal Effects | Chronic damage at high concentrations; reversible at low |
| Inhalation Effects | Respiratory irritation; systemic metabolic changes |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 2-Ethylhexyl acrylate in complex matrices (e.g., biological or environmental samples)?
- Methodology:
- GC-MS : Use capillary microextraction (CMV) for exhaled breath samples, optimizing column selection (e.g., polar capillary columns) and operating in selected ion monitoring (SIM) mode to enhance sensitivity .
- QuEChERS + GC-MS/MS : For food contact materials, employ a modified QuEChERS protocol with dispersive solid-phase extraction (d-SPE) to remove matrix interferents, followed by tandem MS for confirmation .
- Headspace GC-MS : For polymer emulsions, equilibrate samples at 80–100°C to volatilize monomers, ensuring minimal matrix interference .
- UPLC-QTOF/MS : For adhesives, utilize high-resolution mass spectrometry with electrospray ionization (ESI) in positive mode to identify trace acrylate residues .
Q. How is 2-Ethylhexyl acrylate synthesized, and what critical parameters must be controlled in laboratory-scale production?
- Methodology:
- Esterification : React 2-ethylhexanol with acrylic acid using acid catalysts (e.g., sulfuric acid) under controlled temperature (60–80°C) to avoid premature polymerization. Monitor reaction progress via acid value titration .
- Inhibition : Add hydroquinone (10–20 ppm) to suppress radical polymerization during synthesis. Purify via vacuum distillation to remove unreacted monomers .
Q. What spectroscopic techniques are used to characterize 2-Ethylhexyl acrylate, and how are spectral data interpreted?
- Methodology:
- IR Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and acrylate C=C bonds at ~1630 cm⁻¹. Compare with NIST reference spectra (e.g., Perkin-Elmer 521 grating instrument, 5% CCl₄ solution) .
- NMR : Use ¹H NMR to resolve peaks for the ethylhexyl chain (δ 0.8–1.5 ppm) and acrylate vinyl protons (δ 5.8–6.4 ppm) .
Advanced Research Questions
Q. How can contradictions in toxicological data for 2-Ethylhexyl acrylate be resolved when assessing safety profiles?
- Methodology:
- Risk Assessment : Conduct dose-response studies using in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent models to clarify carcinogenicity risks highlighted in conflicting Cosmetic Ingredient Review reports .
- Exposure Modeling : Compare occupational exposure limits (OELs) with experimental inhalation data (e.g., headspace GC-MS measurements in polymer emulsion studies) to refine safety thresholds .
Q. What strategies optimize copolymerization reactions involving 2-Ethylhexyl acrylate to achieve target polymer properties?
- Methodology:
- Monomer Ratios : Vary the molar ratio of 2-ethylhexyl acrylate to co-monomers (e.g., methacrylic acid) to tune glass transition temperature (Tg) and flexibility. Use differential scanning calorimetry (DSC) to validate Tg shifts .
- Crosslinking : Introduce ethylene glycol dimethacrylate (EGDMA) as a crosslinker (1–5 wt%) to enhance mechanical stability. Monitor gel content via Soxhlet extraction .
Q. How does the environmental behavior of 2-Ethylhexyl acrylate vary under marine conditions, and what experimental approaches are used to study its fate?
- Methodology:
- Degradation Studies : Simulate marine environments with varying salinity (15–35 PSU) and temperature (5–25°C). Measure half-life using GC-MS to track hydrolysis and microbial degradation rates .
- Partitioning Analysis : Determine octanol-water (log Kₒw) and air-water partitioning coefficients to model bioaccumulation potential .
Safety and Handling in Research Settings
Q. What safety protocols are critical when handling 2-Ethylhexyl acrylate in laboratory experiments?
- Methodology:
- PPE : Wear nitrile gloves (tested per EN 374), indirect-vent goggles, and lab coats. Use respiratory protection (e.g., NIOSH-approved N95 masks) in poorly ventilated areas .
- Storage : Stabilize with 4-methoxyphenol (200–300 ppm) to prevent polymerization. Store in amber glass at 4°C under inert gas (N₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
